Ethyl 5-acetyl-2-(2-(4-chloro-3-methylphenoxy)acetamido)-4-methylthiophene-3-carboxylate
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Description
Ethyl 5-acetyl-2-(2-(4-chloro-3-methylphenoxy)acetamido)-4-methylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C19H20ClNO5S and its molecular weight is 409.88. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate involve the reaction of acetylacetone, ethyl cyanoacetate, sulfur, and triethylamine. Its novel fluorescence property has also been investigated, highlighting the compound's potential in materials science and sensor technology (Guo Pusheng, 2009).
Chemical Properties and Reactions
- Research into the reactivity and potential applications of similar compounds has led to the development of new classes of antimicrobial agents. For example, the facile synthesis of 5-(alkylidene)thiophen-2(5H)-ones from readily available precursors demonstrates the versatility of thiophene derivatives in creating compounds with significant biological activity (T. Benneche et al., 2011).
Potential in Material Science
- The creation of polymer films incorporating both metal particle catalysts and reagents, such as (cyano-)borohydride, for catalytic reactions demonstrates the utility of related chemical frameworks in developing new materials. These films show catalytic activity in various chemical reactions, including the hydrogenation of nitrophenol and electro-oxidation of methanol, formic acid, and borohydride, suggesting potential applications in environmental chemistry and catalysis (C. Sivakumar & K. Phani, 2011).
Properties
IUPAC Name |
ethyl 5-acetyl-2-[[2-(4-chloro-3-methylphenoxy)acetyl]amino]-4-methylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO5S/c1-5-25-19(24)16-11(3)17(12(4)22)27-18(16)21-15(23)9-26-13-6-7-14(20)10(2)8-13/h6-8H,5,9H2,1-4H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVHZNDHSUSAIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)COC2=CC(=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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